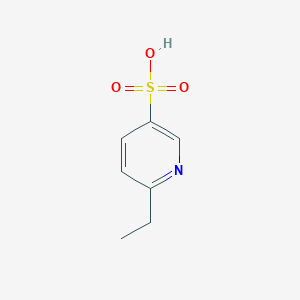
6-Ethylpyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethylpyridine-3-sulfonic acid: is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, where the 3-position is substituted with a sulfonic acid group and the 6-position with an ethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions:
Diazotation and Substitution: One common method for synthesizing 6-Ethylpyridine-3-sulfonic acid involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. .
Direct Sulfonation: Another method involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C with mercury salts as catalysts
Industrial Production Methods:
- The industrial production of this compound often employs the diazotation and substitution method due to its efficiency and scalability. The process involves the use of large-scale reactors and controlled conditions to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 6-Ethylpyridine-3-sulfonic acid can undergo oxidation reactions, often using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of catalysts or under thermal conditions.
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonyl hydrides.
科学的研究の応用
Chemistry:
- 6-Ethylpyridine-3-sulfonic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine:
- It has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry:
- The compound is used in the production of dyes, pigments, and other industrial chemicals. It also serves as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 6-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethyl group may contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
類似化合物との比較
Pyridine-3-sulfonic acid: Lacks the ethyl group at the 6-position, making it less hydrophobic.
6-Methylpyridine-3-sulfonic acid: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
Uniqueness:
- The presence of the ethyl group at the 6-position in 6-Ethylpyridine-3-sulfonic acid provides unique steric and electronic characteristics, making it more hydrophobic and potentially more selective in its interactions with molecular targets compared to its analogs.
特性
CAS番号 |
801144-32-1 |
|---|---|
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC名 |
6-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-7(5-8-6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChIキー |
YEMUOVGPLRZEGM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
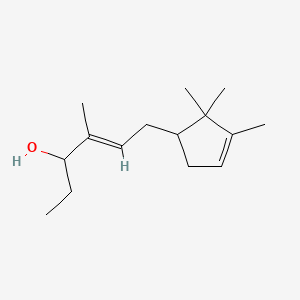


![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
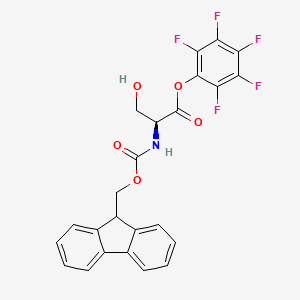
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
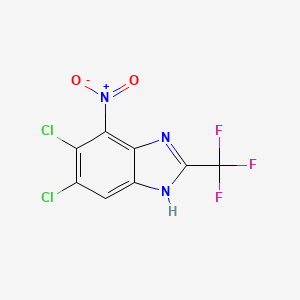
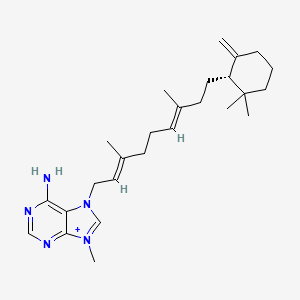
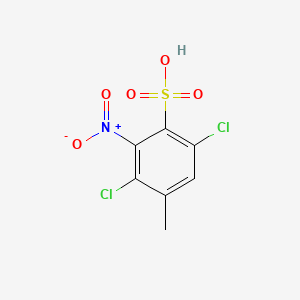


![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
